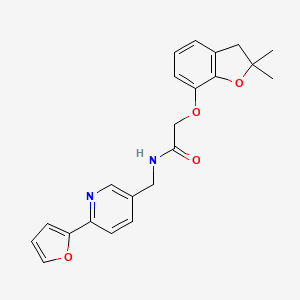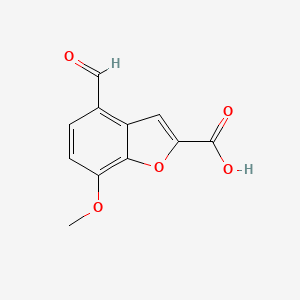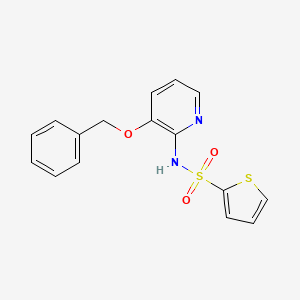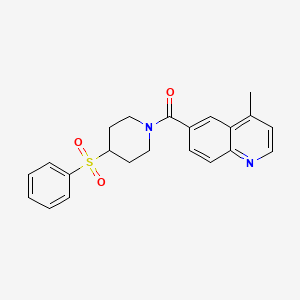
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride is a chemical compound with the CAS Number: 2490405-93-9 . It has a molecular weight of 277.24 and its IUPAC name is 4-methyl-N-(1-(pyrrolidin-3-yl)ethyl)aniline dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2.2ClH/c1-10-3-5-13(6-4-10)15-11(2)12-7-8-14-9-12;;/h3-6,11-12,14-15H,7-9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.24 . It is a powder at room temperature . Unfortunately, the web search results did not provide further information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Crystal Structure and Interaction Studies
Research on compounds structurally similar to 4-Methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride, like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has focused on their crystal structure. These studies involve analyzing intermolecular interactions responsible for crystal packing, utilizing techniques such as Hirshfeld surface and Density Functional Theory (DFT) calculations (Krishnan et al., 2021).
Role in Synthesis and Chemical Reactions
Compounds with pyrrolidine structures, akin to this compound, are significant in chemical synthesis. They are used in polar [3+2] cycloaddition reactions, which are crucial in producing various heterocyclic organic compounds with applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Photophysical Properties and Applications
Investigations into related aniline compounds have revealed their potential in electroluminescence applications. For example, certain aniline derivatives undergo cyclometalation to produce platinum(II) complexes with significant photophysical properties, suggesting potential use in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).
Material Science and Engineering Applications
In the field of materials science, derivatives of aniline and pyrrolidine, similar to the compound , have been explored for their potential in creating new organic binary solids. These materials are investigated for their potential use in non-linear optical (NLO) applications, a critical area in modern technology (Draguta et al., 2015).
Corrosion Inhibition
Research into pyridine derivatives, which are structurally related to this compound, has also shown that they can act as corrosion inhibitors. This is particularly relevant in protecting metals like steel in acidic environments, highlighting their industrial significance (Xu et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N-(1-pyrrolidin-3-ylethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-10-3-5-13(6-4-10)15-11(2)12-7-8-14-9-12;;/h3-6,11-12,14-15H,7-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKJACPDNBOOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)
![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)

![tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2953209.png)

![N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2953211.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)
![(Z)-2-(2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2953217.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B2953219.png)



![2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2953226.png)